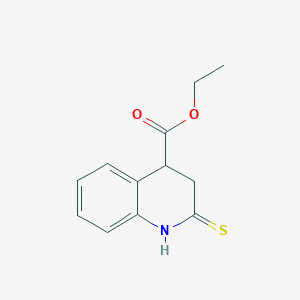

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Description

Introduction to Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Historical Context and Discovery

The development of this compound emerged from the broader research into tetrahydroquinoline derivatives, which have been extensively studied since the early investigations into quinoline hydrogenation products. Tetrahydroquinoline itself, as the semi-hydrogenated derivative of quinoline, was first characterized as a colorless oil with significant potential in medicinal chemistry applications. The introduction of thioxo functionality into the tetrahydroquinoline scaffold represents a more recent advancement in heterocyclic chemistry, driven by the recognition that sulfur-containing analogs often exhibit enhanced biological activity compared to their oxygen counterparts.

The specific development of this compound can be traced to advances in domino reaction methodologies for tetrahydroquinoline synthesis. Research conducted over the past decade has demonstrated that these synthetic approaches enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via biomimetic pathways. The incorporation of thioxo groups into tetrahydroquinoline frameworks represents a natural evolution of these synthetic methodologies, allowing for the exploration of novel chemical space with potential pharmaceutical applications.

Nomenclature and Chemical Identification

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This systematic name accurately reflects the structural components of the molecule, including the ethyl ester group at the 4-position carboxylate, the thioxo group at the 2-position, and the tetrahydroquinoline core structure. Alternative nomenclature systems refer to this compound as ethyl 2-sulfanylidene-1,2,3,4-tetrahydroquinoline-4-carboxylate, where the thioxo group is described using the sulfanylidene terminology.

The compound is also documented in various chemical databases under different synonym systems. These alternative names facilitate cross-referencing across different chemical information systems and ensure comprehensive coverage in literature searches. The systematic nomenclature ensures unambiguous identification while accounting for the specific stereochemical and regiochemical features that distinguish this compound from related tetrahydroquinoline derivatives.

Properties

IUPAC Name |

ethyl 2-sulfanylidene-3,4-dihydro-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-15-12(14)9-7-11(16)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUHKOCHFHPXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=S)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156990 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291486-25-3 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compoundsTetrahydroisoquinoline derivatives are known to have a broad range of applications, including functioning as antineuroinflammatory agents.

Mode of Action

It’s worth noting that the compound is synthesized through a multicomponent reaction involving the knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-michael–michael addition.

Biochemical Analysis

Biochemical Properties

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The compound has been shown to inhibit certain enzymes, thereby modulating the oxidative stress pathways. Additionally, this compound interacts with proteins involved in cell signaling, affecting the downstream signaling cascades.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation. This modulation of gene expression can lead to changes in cell function, potentially making this compound a candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in the oxidative stress response, thereby reducing the levels of reactive oxygen species in cells. Additionally, this compound can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in vitro and in vivo has been associated with sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and modulating gene expression. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound has been shown to influence the pathways involved in oxidative stress response and energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biological activity. Studies have shown that this compound tends to accumulate in specific cellular compartments, influencing its overall effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism.

Biological Activity

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₃NO₂S and is characterized by a thioxo group which contributes to its reactivity and biological properties. The compound is known for its irritant nature and should be handled with care in laboratory settings .

Research indicates that compounds in the tetrahydroquinoline class exhibit various mechanisms of action:

- NF-κB Inhibition : Studies have shown that tetrahydroquinolines can inhibit LPS-induced NF-κB transcriptional activity. This inhibition is crucial as NF-κB is a key regulator of inflammation and cell survival .

- Antioxidant Activity : this compound has demonstrated antioxidant properties through various assays such as DPPH free radical scavenging and hydrogen peroxide scavenging . These activities suggest potential protective effects against oxidative stress-related diseases.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Research has indicated that derivatives of tetrahydroquinolines possess significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been shown to exhibit potent cytotoxicity against human lung cancer (NCI-H23) and breast cancer (MDA-MB-231) cell lines .

- Anti-inflammatory Effects : The compound's ability to inhibit NF-κB suggests potential applications in treating inflammatory diseases. By modulating inflammatory pathways, it may help in conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Antimicrobial Properties : Some studies have reported antimicrobial activities for related compounds within the tetrahydroquinoline family. This suggests that this compound may also exhibit similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Cytotoxicity Assay : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .

Compound Cell Line IC50 (μM) 6g NCI-H23 0.70 6f MDA-MB-231 0.90 6h PC-3 1.00 -

Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and hydrogen peroxide scavenging assays. The results showed that the compound effectively reduced oxidative stress markers in vitro .

Assay Type Scavenging Activity (%) DPPH Scavenging 75% Hydrogen Peroxide Scavenging 65%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has shown promising anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated its effectiveness against colon carcinoma (HCT-15) and lung cancer (NCI-H322) cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring enhance its anticancer efficacy .

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | HCT-15 | 506.14 | High |

| This compound | NCI-H322 | - | Very High |

Anticonvulsant Properties

Recent studies have also highlighted the anticonvulsant potential of thiazole-bearing compounds related to ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline derivatives. These compounds exhibited significant activity in preclinical models with median effective doses lower than standard medications like ethosuximide .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives through reactions such as:

- Knoevenagel Condensation : This reaction can be utilized to synthesize more complex molecules with potential biological activity.

- Alkylation Reactions : These reactions allow for the introduction of different alkyl groups to enhance the pharmacological profile of the compound.

Pharmaceutical Formulations

Due to its biological activity, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating cancer and other diseases. Its properties make it a candidate for drug development pipelines focusing on targeted therapies.

Case Studies

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer effects of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline derivatives against multiple cancer cell lines. The results indicated that specific modifications to the compound significantly improved its cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, researchers synthesized several thiazole derivatives based on ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline. The findings suggested that these compounds could provide a new avenue for developing effective treatments for epilepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

- Structural Difference : Replaces the thioxo (C=S) group with an oxo (C=O) group at position 2.

- Impact on Properties: Electronic Effects: The oxo group is more electronegative, leading to stronger electron-withdrawing effects compared to thioxo. This reduces the electron density of the quinoline ring. Hydrogen Bonding: The oxo group forms stronger hydrogen bonds (e.g., with biological targets), while the thioxo group may engage in weaker van der Waals interactions.

2.1.2. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Structural Difference: Features a dihydroquinoline (unsaturated at positions 1 and 2) with a hydroxyl group at position 3.

- Impact on Properties: Solubility: The hydroxyl group improves aqueous solubility compared to the fully saturated tetrahydroquinoline system. Biological Activity: Dihydroquinoline derivatives are associated with kinase inhibition, whereas tetrahydroquinolines with thioxo groups may target bacterial enzymes .

2.1.3. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

- Structural Difference: Isoquinoline scaffold with two oxo groups (positions 1 and 3) and a methyl substituent.

- Impact on Properties: Conformation: The isoquinoline ring system adopts a planar conformation, whereas tetrahydroquinoline is puckered (puckering amplitude ≈ 0.5 Å) . Biological Targets: Isoquinoline diones inhibit CDK4 and HIV-1 integrase, while thioxo-tetrahydroquinolines show antimicrobial activity .

Physicochemical and Spectral Comparisons

Preparation Methods

Conventional Heating Method

- Procedure: A mixture of aromatic aldehyde, ethyl acetoacetate, and thiourea is refluxed in acetic acid or ethanol at about 80–100 °C for 6–8 hours.

- Catalysts: Ammonium chloride or ionic liquids such as [Dsbim]Cl can be used to enhance reaction rates and yields.

- Workup: After completion, the reaction mixture is cooled, diluted with water, and the precipitated product is filtered and recrystallized from ethanol.

- Yields: Typically high, around 85–95%.

Microwave-Assisted Synthesis

- Procedure: Equimolar amounts of the starting materials are irradiated in a microwave reactor at controlled power (e.g., 250 W) and temperature (100 °C) for short durations (8–10 minutes).

- Advantages: Significant reduction in reaction time, improved yields, and cleaner products.

- Catalysts: Sometimes metal sulfide catalysts such as NiCoSe2 or NiCo2S4 are employed to facilitate the reaction.

- Yields: Typically 83–95%, comparable or superior to conventional methods.

Thionation Step

- For compounds initially synthesized as 2-oxo derivatives, thionation to the 2-thioxo form is achieved by treating the 2-oxo intermediates with Lawesson’s reagent or phosphorus pentasulfide in toluene at 60–70 °C for several hours.

- Microwave irradiation can also be used to accelerate thionation.

- The product is isolated by filtration and recrystallization.

| Catalyst Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ionic liquid [Dsbim]Cl | Ethanol | 80 | 6–8 hours | 90 | Recyclable catalyst, green chemistry |

| Ammonium chloride | Acetic acid | 100 | 8 hours | 85–90 | Conventional reflux |

| NiCoSe2 / NiCo2S4 | Ethanol | 80 | 10–30 minutes | 83–95 | Microwave-assisted heterogeneous catalysis |

| Lawesson’s reagent | Toluene | 60–70 | 4 hours | 70–90 | Thionation of 2-oxo intermediates |

- The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

- Purification is achieved by recrystallization from ethanol or ethyl acetate.

- Products are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

- For example, 1H NMR shows characteristic signals for the ethyl group, aromatic protons, and the thioxo proton, while 13C NMR confirms the carbonyl and thioxo carbons.

- Microwave-assisted synthesis has been shown to produce comparable or higher yields with shorter reaction times and less solvent use, aligning with green chemistry principles.

| Entry | Aldehyde Used | Catalyst | Method | Reaction Time | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Cyanobenzaldehyde | NH4Cl | Conventional reflux | 8 hours | 88 | 208–210 | Purified by recrystallization |

| 2 | Benzaldehyde | [Dsbim]Cl (10 mol%) | Ionic liquid catalysis | 6 hours | 90 | 205–206 | Catalyst recyclable |

| 3 | 4-Bromo-3-chlorobenzaldehyde | NiCoSe2/NiCo2S4 | Microwave-assisted | 10 minutes | 89 | 174–176 | Heterogeneous catalysis |

| 4 | 4-Phenylbenzaldehyde | Lawesson’s reagent | Thionation of 2-oxo intermediate | 4 hours | 70 | 180–182 | Conventional thionation |

The preparation of Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is well-established through multi-component condensation reactions involving aldehydes, ethyl acetoacetate, and thiourea, followed by cyclization and thionation steps. Both conventional heating and microwave-assisted methods are effective, with microwave synthesis offering significant time savings and environmental benefits. Catalysts such as ionic liquids and metal sulfides improve yields and facilitate greener processes. The reaction conditions are flexible, but typical temperatures range from 70 to 100 °C, with reaction times from minutes to several hours depending on the method. Purification by recrystallization yields high-purity products characterized by standard spectroscopic techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multicomponent reactions. For example, condensation of thiourea derivatives with ethyl acetoacetate and aldehydes under acidic conditions (e.g., glacial acetic acid and sodium acetate) at reflux (~3 hours) yields the target compound. Optimizing molar ratios (e.g., 1:1:1 for aldehyde, thiourea, and ethyl acetoacetate) and reaction time can improve yields (80% reported in similar syntheses) .

- Key Parameters : Monitor reaction progress via TLC, and purify via recrystallization (methanol/water mixtures).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and purity. X-ray crystallography is essential for unambiguous structural determination. For example, SHELXL refinement (via SHELX suite) resolves bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- Data Interpretation : Compare experimental NMR shifts with computed values (e.g., via DFT) to identify discrepancies in tautomeric forms .

Q. What are the common impurities or byproducts observed during synthesis, and how are they addressed?

- Methodology : Byproducts like unreacted aldehydes or dimerized intermediates may form. Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC effectively isolates the target compound. LC-MS or GC-MS identifies impurities .

Advanced Research Questions

Q. How can ring puckering analysis (e.g., Cremer-Pople parameters) elucidate conformational flexibility in the tetrahydroquinoline core?

- Methodology : Calculate puckering amplitude (q) and phase angle (φ) from X-ray data using the Cremer-Pople method. For six-membered rings, q₂ and q₃ parameters distinguish chair, boat, or twist-boat conformers. Example: A q₂ > 0.5 Å indicates significant puckering .

- Application : Compare puckering trends across derivatives to correlate conformation with reactivity or bioactivity.

Q. What role do crystallographic software suites (e.g., SHELX) play in resolving structural ambiguities, particularly for thioxo groups?

- Methodology : SHELXL refines sulfur positional parameters and anisotropic displacement. For thioxo groups, restraint keywords (e.g., DFIX) stabilize refinement against disorder. Twin refinement (via TWIN commands) resolves twinning in crystals with pseudo-symmetry .

- Validation : Cross-validate with Hirshfeld surface analysis to confirm hydrogen-bonding networks involving the thioxo moiety .

Q. How can in vitro biological activity (e.g., antimicrobial) be evaluated methodologically, and what controls are essential?

- Methodology : Use broth microdilution assays (e.g., against E. coli or S. aureus). Prepare serial dilutions (1–256 µg/mL) and compare MIC values to standards (e.g., norfloxacin). Include solvent (DMSO) and growth controls to exclude false positives .

- Advanced Metrics : Calculate pMIC values (-logMIC) for quantitative structure-activity relationship (QSAR) modeling.

Q. What strategies improve scalability of the synthesis for gram-scale production without compromising yield?

- Methodology : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce time. For workup, employ continuous-flow crystallization or centrifugal partition chromatography .

- Challenges : Address exotherms in large batches by controlled reagent addition and temperature monitoring .

Data Contradiction Analysis

- Example : Discrepancies in reported puckering parameters may arise from varying crystallization solvents (polar vs. nonpolar), which stabilize distinct conformers. Cross-referencing multiple datasets (e.g., CSD entries) resolves such conflicts .

Methodological Tables

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.